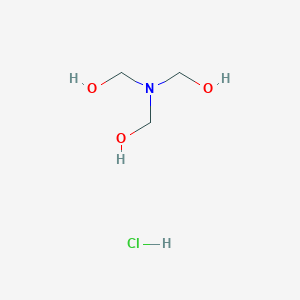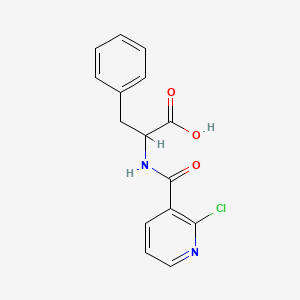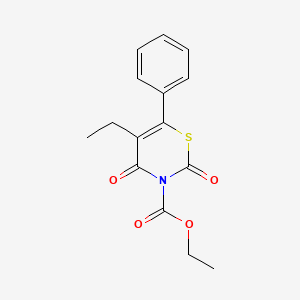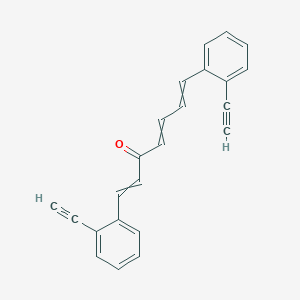
1,7-Bis(2-ethynylphenyl)hepta-1,4,6-trien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Bis(2-ethynylphenyl)hepta-1,4,6-trien-3-one is a synthetic organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a heptatrienone backbone with ethynylphenyl groups attached at the 1 and 7 positions, making it an interesting subject for studies in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Bis(2-ethynylphenyl)hepta-1,4,6-trien-3-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Heptatrienone Backbone: This can be achieved through a series of aldol condensations and dehydration reactions.
Introduction of Ethynyl Groups: The ethynyl groups can be introduced via Sonogashira coupling reactions, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,7-Bis(2-ethynylphenyl)hepta-1,4,6-trien-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the ethynyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or alkanes. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for drug discovery and development.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its conjugated system and reactive functional groups.
Mechanism of Action
The mechanism by which 1,7-Bis(2-ethynylphenyl)hepta-1,4,6-trien-3-one exerts its effects depends on its specific application. In general, the compound’s ethynyl and phenyl groups allow it to participate in various chemical reactions and interactions. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity through binding or inhibition. The conjugated system of the compound also enables it to participate in electron transfer processes, which can be crucial in both chemical and biological contexts.
Comparison with Similar Compounds
Similar Compounds
1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one:
1,7-Bis(4-methoxyphenyl)-1,4,6-heptatrien-3-one: Another derivative with potential pharmacological applications.
Uniqueness
1,7-Bis(2-ethynylphenyl)hepta-1,4,6-trien-3-one is unique due to the presence of ethynyl groups, which impart distinct chemical reactivity and potential for forming complex structures. This sets it apart from other similar compounds, such as curcumin, which lack these reactive ethynyl groups and thus have different chemical and biological properties.
Properties
CAS No. |
78072-27-2 |
|---|---|
Molecular Formula |
C23H16O |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
1,7-bis(2-ethynylphenyl)hepta-1,4,6-trien-3-one |
InChI |
InChI=1S/C23H16O/c1-3-19-11-5-7-13-21(19)14-9-10-16-23(24)18-17-22-15-8-6-12-20(22)4-2/h1-2,5-18H |
InChI Key |
UXNWVQWJMUWNFW-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=CC=C1C=CC=CC(=O)C=CC2=CC=CC=C2C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


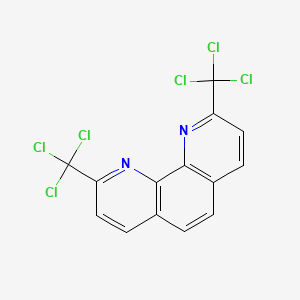
![1H-Indole-2,3-dione, 1-[2-(4-bromophenyl)-2-oxoethyl]-](/img/structure/B14450801.png)


![6-[(Cyclohexyloxy)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14450837.png)


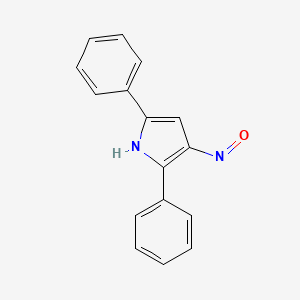
![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-ethyl-, methyl ester](/img/structure/B14450854.png)
![N-[[(E)-2-phenylethenyl]sulfonylamino]formamide](/img/structure/B14450859.png)

